![molecular formula C15H16ClNO2S B2786425 3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide CAS No. 2097913-76-1](/img/structure/B2786425.png)
3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, which is a common motif in pharmaceutical drugs . It also contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom . The presence of these functional groups suggests that this compound could have interesting biological activities.
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The benzamide group could undergo hydrolysis to form a carboxylic acid and an amine. The thiophene ring could undergo electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body . The compound could potentially be used in the synthesis of these indole derivatives.
Anti-Inflammatory Agent
Thiophene nucleus-containing compounds, such as 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea, have been reported to act as anti-inflammatory agents . Given the structural similarity, “3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide” might also have potential anti-inflammatory applications.
Serotonin Antagonists
Compounds like the maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one have been used as serotonin antagonists and in the treatment of Alzheimer’s . This suggests a potential application of “3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide” in similar areas.
Cellulose Cationization
“(3-Chloro-2-hydroxypropyl)trimethylammonium chloride solution” has been used as a cation-generating agent for cellulose cationization . Given the structural similarity, “3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide” might also be used in similar applications.
Synthesis of Cationic Glycogen
“(3-Chloro-2-hydroxypropyl)trimethylammonium chloride solution” has been used to synthesize cationic glycogen . This suggests a potential application of “3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide” in similar areas.
Quaternization of N-Aryl Chitosan Derivatives
“(3-Chloro-2-hydroxypropyl)trimethylammonium chloride solution” has been used as a quaternizing agent for quaternization of N-aryl chitosan derivatives . This suggests a potential application of “3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide” in similar areas.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research could focus on exploring the biological activities of this compound. Given the known activities of benzamides and thiophene derivatives, it could be interesting to investigate its potential as a pharmaceutical drug . Further studies could also explore its physical and chemical properties in more detail.
Propiedades
IUPAC Name |
3-chloro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-15(19,8-11-5-6-20-9-11)10-17-14(18)12-3-2-4-13(16)7-12/h2-7,9,19H,8,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHZWXARDNFKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

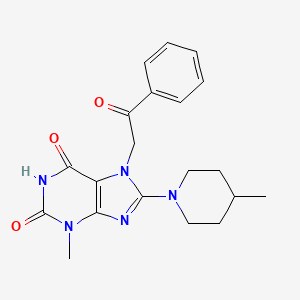
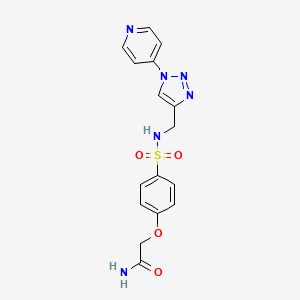
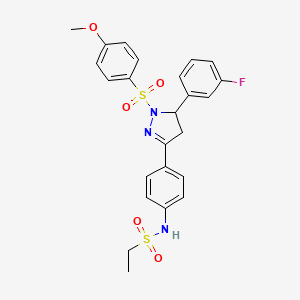
![2-[(2,6-Dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2786348.png)
![1-Methyl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2786350.png)
![6-Butyl-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde](/img/structure/B2786352.png)
![2-(4-{[(4-Chlorophenyl)thio]acetyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2786354.png)
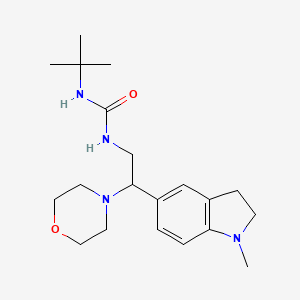
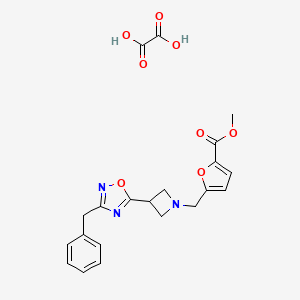
![ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2786358.png)
![7-[1-(3-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2786360.png)
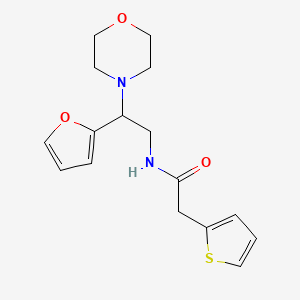
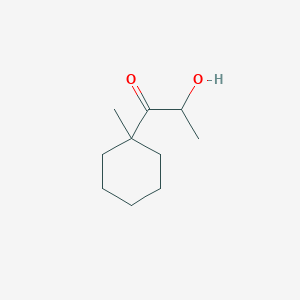
![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate](/img/structure/B2786363.png)